des-Gln14-Ghrelin

GHSR Agonism Calcium Mobilization Receptor Pharmacology

This 27-amino acid endogenous GHSR ligand is the naturally occurring des-Gln14 splice variant retaining essential Ser³ n-octanoylation. Unlike generic ghrelin analogs, it displays non-uniform pharmacology—equipotent for GH release and Ca²⁺ mobilization, yet distinct cardiac inotropic potency—making it an indispensable comparator for dissecting GHSR Gq vs. G13 signaling bias. Validated for ICV administration, feeding behavior, and gastric emptying assays. Generic substitution risks divergent experimental outcomes; select the authentic endogenous variant for reproducible, publication-grade research.

Molecular Formula C142H237N43O40
Molecular Weight 3186.7 g/mol
Cat. No. B12352124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedes-Gln14-Ghrelin
Molecular FormulaC142H237N43O40
Molecular Weight3186.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1
InChIKeyGKDHXLGLEXRRSB-MVILVGDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

des-Gln14-Ghrelin for GHSR Activation: A Splice Variant with Preserved Bioactivity


des-Gln14-Ghrelin is a 27-amino acid peptide and a second endogenous ligand for the growth hormone secretagogue receptor (GHSR), produced via alternative splicing of the ghrelin gene [1]. It differs from full-length acylated ghrelin by a single glutamine deletion at position 14 but retains the essential Ser³ n-octanoylation, a critical post-translational modification required for receptor activation [2]. As a research tool, it allows for the investigation of ghrelinergic signaling without the confounding structural or functional differences introduced by synthetic analogs.

Why des-Gln14-Ghrelin is Not Interchangeable with Generic Ghrelin Analogs


Generic substitution fails because des-Gln14-Ghrelin is an endogenous splice variant with a distinct amino acid sequence (ΔQ14) and, critically, its receptor signaling profile is not uniformly equivalent to other ghrelin derivatives [1]. While often described as 'equipotent' in certain assays, its potency relative to full-length ghrelin is system-dependent: it is equipotent for GH release [2], but shows a lower potency in cardiac assays compared to des-octanoyl ghrelin [3]. This non-uniform pharmacology means that substituting des-Gln14-Ghrelin with a different ghrelin receptor ligand can lead to divergent experimental outcomes, particularly in studies of cardiac function or feeding behavior.

Quantitative Differentiation of des-Gln14-Ghrelin: Key Comparative Data for Procurement


GHSR Activation Potency of des-Gln14-Ghrelin Compared to Full-Length Ghrelin

des-Gln14-Ghrelin potently activates GHSR, as measured by intracellular calcium ([Ca²⁺]i) mobilization in CHO-GHSR62 cells. Its potency is directly comparable to that of full-length ghrelin, with both peptides exhibiting an EC₅₀ of 2.4 nM in this assay [1]. This indicates that the deletion of Gln14 does not alter the compound's ability to bind and activate the receptor in this cellular context.

GHSR Agonism Calcium Mobilization Receptor Pharmacology

In Vivo Growth Hormone Release Activity of des-Gln14-Ghrelin

In vivo studies demonstrate that des-Gln14-Ghrelin stimulates growth hormone (GH) release when injected into rats [1]. This activity is functionally equivalent to that of the 28-amino acid full-length acylated ghrelin, establishing its role as a key regulator of the GH axis [2].

Endocrinology GH Secretion In Vivo Pharmacology

Comparative Cardiac Inotropic Effect of des-Gln14-Ghrelin

In a direct comparative study on guinea pig papillary muscle, des-Gln14-Ghrelin (tested at 1-100 nM) exhibited a negative inotropic effect. The order of potency was determined to be: des-octanoyl ghrelin > ghrelin = des-Gln14-ghrelin > hexarelin [1]. This demonstrates that while des-Gln14-Ghrelin is equipotent to full-length ghrelin in this cardiac assay, it is less potent than another endogenous derivative, des-octanoyl ghrelin.

Cardiovascular Pharmacology Inotropy Ghrelin Derivatives

Central Orexigenic Activity of des-Gln14-Ghrelin

Central administration (intracerebroventricular, ICV) of des-Gln14-Ghrelin stimulates food intake in rats. In a direct comparison, ICV injection of both O-n-octanoylated ghrelin and des-Gln14-ghrelin at a dose of 0.1 nmol/rat produced an equivalent and statistically significant (P < 0.05) increase in food intake for up to 8 hours [1]. This confirms that the orexigenic signal is fully preserved in the splice variant.

Feeding Behavior Orexigenic Peptides CNS Pharmacology

Gastroprokinetic Action of des-Gln14-Ghrelin on Gastric Emptying

des-Gln14-Ghrelin accelerates gastric emptying in vivo. In a study using fasted rats with chronic ICV catheters, ICV injection of des-Gln14-ghrelin and O-n-octanoylated ghrelin were found to be equally potent in accelerating the emptying of a charcoal nonnutrient semiliquid meal [1]. This provides a direct functional comparison to the canonical ghrelin ligand.

Gastrointestinal Motility Gastric Emptying Ghrelin Pharmacology

Recommended Research and Industrial Applications for des-Gln14-Ghrelin


Investigating Growth Hormone Secretion Pathways In Vivo

des-Gln14-Ghrelin is an ideal tool for researchers studying the endocrine regulation of the GH/IGF-1 axis. Its confirmed in vivo activity in stimulating GH release, which is functionally equivalent to full-length ghrelin [1], makes it suitable for experiments in rats requiring peripheral or central administration to assess GH secretion dynamics and downstream metabolic effects.

Comparative Studies of Ghrelin Receptor Pharmacology and Signaling Bias

Due to its non-uniform pharmacology, where it is equipotent to ghrelin for GH release and calcium mobilization [1] but shows a different cardiac inotropic potency profile compared to des-octanoyl ghrelin [2], des-Gln14-Ghrelin serves as a critical comparator ligand. It is essential for studies aimed at dissecting ligand-specific signaling pathways (e.g., Gq vs. G13) and potential functional selectivity at the GHSR.

Central Nervous System Studies on Appetite and Feeding Behavior

This peptide is directly validated for use in central administration studies (e.g., ICV injection) to probe the neural circuits governing appetite and satiety. Research has established its equivalent potency to full-length acylated ghrelin in stimulating food intake in rat models [3], making it a precise tool for investigating the orexigenic actions of ghrelin without the confounding variable of the missing Gln14 residue.

Gastrointestinal Motility and Gut-Brain Axis Research

des-Gln14-Ghrelin is a suitable reagent for in vivo studies of upper gastrointestinal function. Its demonstrated ability to accelerate gastric emptying in a manner equivalent to O-n-octanoylated ghrelin [4] supports its application in research focused on the gut-brain axis, dysmotility disorders, and the prokinetic effects of ghrelinergic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for des-Gln14-Ghrelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.